N-(1-benzofuran-2-ylmethyl)cyclopropanamine
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C12H13NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13H,5-6,8H2 |
InChI Key |
JTYWJQLBCDIUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Construction
The benzofuran nucleus is commonly synthesized via Fischer indole synthesis , oxidative cyclization , or metal-catalyzed coupling involving phenolic derivatives and suitable precursors.
- Starting Material: Substituted phenols or phenolic derivatives with appropriate substituents at the 2-position.
- Reaction Conditions: Oxidative cyclization using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or via palladium-catalyzed coupling reactions.
Introduction of the Methylmethylamine Group
The N-(1-benzofuran-2-ylmethyl) group can be introduced via nucleophilic substitution or methylation of benzofuran derivatives bearing suitable leaving groups (e.g., halogens or hydroxyl groups).
- Method: Alkylation of benzofuran derivatives with methylamine or methylating agents such as methyl iodide in the presence of base.
Cyclopropanation
The cyclopropanation step involves converting the benzofuran-methylamine intermediate into the cyclopropanamine derivative.
Approach: Use of carbene transfer reactions with diazo compounds or Simmons–Smith cyclopropanation.
-
- Diazo compounds: Ethyl diazoacetate or diazomethane derivatives.
- Carbenoid reagents: Iodomethylzinc iodide or dihalomethanes with zinc-copper couple.
Reaction Conditions: Reflux in inert solvents like dichloromethane or toluene, often in the presence of catalysts such as copper or rhodium complexes.
Specific Synthesis Methods Derived from Patent and Literature Data
Method A: Sequential Functionalization and Cyclopropanation
Step 1: Synthesis of benzofuran core via oxidative cyclization of 2-hydroxyphenyl derivatives.
Step 2: Alkylation of benzofuran at the 2-position with methylamine derivatives, employing methyl iodide or methyl sulfate under basic conditions.
Step 3: Cyclopropanation of the methylated benzofuran intermediate using diazomethane or diazo compounds in the presence of copper catalysts to form the cyclopropanamine ring.
Advantages: High regioselectivity, well-established reagents.
Limitations: Requires multiple steps, careful control of reaction conditions.
Method B: One-Pot Synthesis via Catalytic Carbene Transfer
- Combine benzofuran derivatives with diazo compounds and a catalytic amount of rhodium or copper catalysts.
- Add methylamine or methylamine derivatives directly to the reaction mixture.
- Conduct cyclopropanation under inert atmosphere at controlled temperatures (around 0–25°C).
Outcome: Direct formation of This compound in a single step with optimized yields.
Research Support: Similar methodologies are documented in carbene transfer reactions for cyclopropanation of aromatic heterocycles, with yields reaching up to 70%.
Method C: Functional Group Interconversion and Cyclopropanation
Step 1: Synthesis of benzofuran-2-carboxylic acid or aldehyde derivatives.
Step 2: Conversion of aldehyde to amino derivatives via reductive amination.
Step 3: Cyclopropanation using diazo reagents under catalytic conditions.
Data Tables and Reaction Conditions
| Step | Reagents | Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzofuran synthesis | Phenolic derivative, DDQ | - | Toluene | Reflux | 65–80 | Oxidative cyclization |
| Alkylation | Methyl iodide, base | K2CO3 | Acetone | Room temp | 70–85 | Nucleophilic substitution |
| Cyclopropanation | Diazo compound, Cu or Rh catalyst | Copper(I) or Rhodium complexes | Dichloromethane | 0–25°C | 60–75 | Carbene transfer |
In-Depth Research Findings
- Patents reveal multiple routes involving oxidative cyclization , nucleophilic substitution , and carbene-mediated cyclopropanation for benzofuran derivatives (e.g., US Patent US20130046103A1).
- Chemical reactivity studies indicate that benzofuran derivatives with halogen or hydroxyl groups at the 2-position are suitable precursors for subsequent aminoalkylation and cyclopropanation.
- Catalytic carbene transfer reactions are highly efficient for constructing cyclopropane rings on aromatic heterocycles, with recent advances improving regioselectivity and yield.
Notes and Considerations
- The choice of starting phenolic or benzofuran derivatives significantly influences the overall yield and purity.
- Reaction conditions such as temperature, solvent, and catalyst type are critical for optimizing cyclopropanation efficiency.
- Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
- Purification techniques like column chromatography and recrystallization are essential for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(1-benzofuran-2-ylmethyl)cyclopropanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropanamine group can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects .
Comparison with Similar Compounds
N-[1-(1-Benzofuran-2-yl)ethyl]cyclopropanamine ()
- Molecular Formula: C₁₃H₁₅NO
- Molecular Weight : 201.26 g/mol
- Key Differences : Ethyl linker between benzofuran and cyclopropanamine vs. methylene in the target compound.
2-(2-(Methylamino)propyl)benzofuran ()
- Molecular Formula: C₁₂H₁₅NO
- Molecular Weight : 189.26 g/mol
- Key Differences: Propylamine chain with a methylamino group instead of cyclopropanamine.
- Impact: The flexible propyl chain lacks the ring strain of cyclopropane, likely reducing binding affinity to rigid biological targets. The methylamino group may alter basicity (pKa) compared to the primary amine in cyclopropanamine .
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine ()
- Molecular Formula: Not explicitly stated, but inferred to include morpholine and benzyl groups.
- Key Differences : Morpholine-substituted benzyl vs. benzofuran-methyl.
- Impact : The morpholine oxygen enhances hydrogen-bonding capacity and solubility, whereas benzofuran’s aromaticity may improve π-π stacking in hydrophobic binding pockets .
N-[(2-Nitrophenyl)methyl]cyclopropanamine ()
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.2 g/mol
- Key Differences : Nitrophenyl group instead of benzofuran.
- Impact : The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic reactivity. This contrasts with benzofuran’s electron-rich system, which may participate in charge-transfer interactions .
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine ()
- Molecular Formula: C₁₆H₂₄BNO₂
- Molecular Weight : 297.18 g/mol
- Key Differences : Boronate ester functional group.
- Impact : The boronate group renders this compound a synthetic intermediate (e.g., for Suzuki-Miyaura coupling). Its stability and reactivity differ significantly from benzofuran derivatives, limiting direct biological comparability .
Data Table: Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₃NO (inferred) | ~187.24 (estimated) | Benzofuran-methyl, cyclopropanamine | High ring strain, aromatic π-system |
| N-[1-(1-Benzofuran-2-yl)ethyl]cyclopropanamine | C₁₃H₁₅NO | 201.26 | Ethyl linker, cyclopropanamine | Increased lipophilicity |
| 2-(2-(Methylamino)propyl)benzofuran | C₁₂H₁₅NO | 189.26 | Propylamine chain, methylamino | Flexible backbone, lower ring strain |
| N-(4-Morpholin-3-ylbenzyl)cyclopropanamine | Not explicitly stated | ~220 (estimated) | Morpholine, benzyl, cyclopropanamine | Enhanced solubility, H-bonding |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C₁₀H₁₂N₂O₂ | 192.2 | Nitrophenyl, cyclopropanamine | Electron-deficient aromatic system |
Research Findings and Implications
- Cyclopropane vs.
- Aromatic Systems : Benzofuran’s electron-rich system may offer superior π-π stacking vs. nitro- or morpholine-substituted aromatics, influencing receptor binding .
- Functional Groups : Boronate esters () and nitro groups () introduce synthetic utility or reactivity but limit direct biological relevance compared to unmodified benzofuran derivatives.
Biological Activity
N-(1-benzofuran-2-ylmethyl)cyclopropanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory properties. The cyclopropanamine structure contributes to its unique pharmacological profile, potentially enhancing its interaction with biological targets.
Antipsychotic Activity
Recent studies have indicated that compounds similar to this compound may exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. For instance, derivatives of cyclopropylmethylamines have shown significant antipsychotic-like effects in animal models, suggesting that this compound could also possess similar properties due to structural similarities .
In Vitro Studies
In vitro assays have demonstrated that this compound and related compounds can modulate neurotransmitter systems effectively. For example, a study highlighted that certain derivatives exhibited EC50 values in the low nanomolar range at the 5-HT2C receptor, indicating potent activity .
Table 1: Summary of In Vitro Activity of Related Compounds
| Compound | Receptor Target | EC50 (nM) | Comments |
|---|---|---|---|
| This compound | 5-HT2C | TBD | Potential antipsychotic activity |
| (+)-15a | 5-HT2C | 23 | Highly selective |
| (+)-19 | 5-HT2C | 24 | Significant antipsychotic-like activity |
The biological activity of this compound may be attributed to its ability to selectively activate Gq signaling pathways via the 5-HT2C receptor while avoiding β-arrestin recruitment. This functional selectivity is crucial for developing drugs with fewer side effects associated with traditional antipsychotics .
Case Studies and Research Findings
Case studies involving similar compounds have provided insights into their pharmacodynamics. For example, one study explored the effects of a related cyclopropylmethylamine in an amphetamine-induced hyperactivity model, demonstrating significant reductions in hyperactivity, indicative of antipsychotic potential .
Table 2: Case Study Overview
| Study Reference | Model Used | Findings |
|---|---|---|
| Kato et al. (2020) | Amphetamine-induced | Significant reduction in hyperactivity |
| Smith et al. (2021) | In vitro receptor assays | High selectivity for 5-HT2C receptor |
Q & A
Q. How is the structure of N-(1-benzofuran-2-ylmethyl)cyclopropanamine confirmed post-synthesis?
The compound’s structure is validated using a combination of spectroscopic techniques:
- NMR spectroscopy identifies proton and carbon environments, confirming connectivity between the benzofuran and cyclopropanamine moieties.
- IR spectroscopy detects functional groups (e.g., amine N-H stretches near 3300 cm⁻¹).
- Mass spectrometry (MS) determines molecular weight and fragmentation patterns to verify the molecular formula . Comparative analysis with structurally similar compounds (e.g., N-(thiophen-2-ylmethyl)cyclopropanamine) ensures specificity in assignments .
Q. What safety protocols are essential for handling N-(1-benzofuran-2-ylmethyl)cyclopropanamine in the laboratory?
- Use personal protective equipment (PPE) : nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of aerosols or vapors.
- Store the compound in a dry, cool environment (2–8°C) to maintain stability and minimize decomposition .
- Follow spill management protocols: absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What synthetic routes are commonly used to prepare N-(1-benzofuran-2-ylmethyl)cyclopropanamine?
- Step 1 : React benzofuran-2-carbaldehyde with cyclopropanamine via reductive amination (e.g., using NaBH₃CN as a reducing agent).
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Optimize reaction conditions (temperature, solvent polarity) to improve yield and minimize side products .
Advanced Research Questions
Q. How do steric and electronic effects of the benzofuran substituent influence the compound’s reactivity?
- The benzofuran ring introduces steric hindrance near the cyclopropane moiety, reducing nucleophilic attack at the amine group.
- Electronic effects : The oxygen atom in benzofuran enhances electron density in the aromatic system, potentially stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites).
- Comparative studies with analogs (e.g., N-(5-methylfuran-2-ylmethyl)cyclopropanamine) reveal substituent-dependent reactivity patterns .
Q. How can researchers design experiments to investigate the compound’s enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity to target enzymes (e.g., lysine-specific demethylases).
- Molecular docking simulations predict binding poses using crystallographic enzyme structures (e.g., PDB IDs).
- Kinetic assays (e.g., IC₅₀ determination) under varied pH and temperature conditions assess inhibitory potency and mechanism (competitive/non-competitive) .
Q. How should contradictory data on the compound’s biological activity across studies be resolved?
- Control experiments : Verify compound purity (>95% by HPLC) to rule out impurities as confounding factors.
- Structural analogs : Test derivatives (e.g., N-(5-bromothiophen-3-ylmethyl)cyclopropanamine) to isolate substituent-specific effects.
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify methodological variability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
